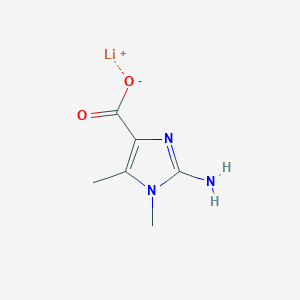
3-(Trifluoromethylsulfonimidoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethylsulfonimidoyl)benzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related trifluoromethylated compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, trifluoromethylated arenes have been shown to undergo efficient activation and subsequent reactions under the catalysis of triflic acid, leading to the formation of benzophenones . This suggests that 3-(Trifluoromethylsulfonimidoyl)benzoic acid could potentially participate in similar reactions due to the presence of the trifluoromethyl group.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds often involves the use of triflic acid or triflate derivatives as catalysts or reagents. For example, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could be a potential method for introducing the trifluoromethylsulfonyl group into benzoic acid derivatives . Additionally, the preparation of organosulfonyloxy derivatives, which share a sulfonyl functional group with 3-(Trifluoromethylsulfonimidoyl)benzoic acid, involves the reaction of hydroxybenziodoxoles with sulfonic acids .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Trifluoromethylsulfonimidoyl)benzoic acid can be complex, as evidenced by the X-ray structural characterization of related compounds. For instance, the structure of 4-(2-nitrophenylsulfonamido)benzoic acid and its tin complex has been elucidated using various spectroscopic methods, including X-ray diffraction . These studies can provide valuable information on the geometry and electronic structure of the trifluoromethylsulfonimidoyl group when attached to a benzoic acid core.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylated compounds is diverse. Trifluoromethylation reactions have been performed on benzoic acids to access aryl trifluoromethyl ketones, which could be analogous to reactions involving 3-(Trifluoromethylsulfonimidoyl)benzoic acid . Moreover, trifluoromethyl sulfonates have been formed from sulfonic acids under mild conditions, indicating the potential for 3-(Trifluoromethylsulfonimidoyl)benzoic acid to participate in similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the trifluoromethyl group, which is highly electronegative and can impart unique characteristics to the molecule. For example, the trifluoromethyl group can enhance the acidity of adjacent protons, as seen in triflic acid-mediated reactions . The presence of this group in 3-(Trifluoromethylsulfonimidoyl)benzoic acid would likely affect its solubility, boiling point, and reactivity in a similar manner.
Applications De Recherche Scientifique
Research Applications of Polyfluoroalkyl Chemicals
1. Environmental and Human Health Monitoring Research on polyfluoroalkyl chemicals like perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) has focused on their widespread presence in the environment and their potential health effects. Studies have quantified PFC levels in human serum, breast milk, and cord blood to assess exposure pathways and potential risks to human health. For example, Calafat et al. (2007) reported on the concentrations of PFOS, PFOA, and other PFCs in the U.S. population, emphasizing their ubiquitous exposure and the need for ongoing monitoring (Calafat et al., 2007).
2. Effects on Health Outcomes Significant research has linked PFC exposure to various health outcomes, including effects on the immune system, reproductive health, and metabolic syndrome. Studies have explored the relationship between PFCs and conditions like attention deficit/hyperactivity disorder (ADHD), asthma, and obesity in children and adolescents, providing evidence of their potential to impact health even at low levels of exposure. For instance, Hoffman et al. (2010) found associations between PFC exposure and increased odds of ADHD, highlighting potential developmental neurotoxicity (Hoffman et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye damage, and causes damage to organs (lungs) through prolonged or repeated exposure if inhaled . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to wear personal protective equipment .
Orientations Futures
Research on COF-300, a colloidal covalent organic framework, has shown that the use of para-substituted benzoic acid derivatives can control the size and shape of the colloids . This could potentially open up new avenues for research involving 3-(Trifluoromethylsulfonimidoyl)benzoic acid and similar compounds .
Propriétés
IUPAC Name |
3-(trifluoromethylsulfonimidoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-2-5(4-6)7(13)14/h1-4,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUCMSWGHTPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=N)(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylsulfonimidoyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)




![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)

![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)
